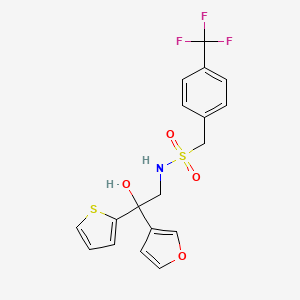

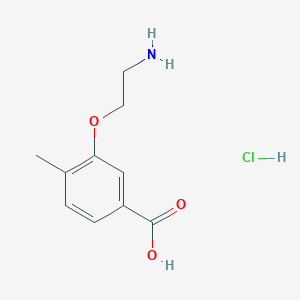

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly abbreviated as PTENS. PTENS is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have several biochemical and physiological effects, making it an interesting target for scientific research.

Scientific Research Applications

Chemosensors for Metal Ions

Naphthoquinone-based chemosensors, including compounds similar to N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide, have been studied for their ability to detect transition metal ions. These ligands show remarkable selectivity towards specific ions like Cu2+, changing color upon complexation, which makes them useful in molecular recognition applications (Gosavi-Mirkute et al., 2017).

Synthesis of Novel Compounds

In the realm of organic chemistry, the synthesis of various naphthalene-sulfonamide derivatives, including those similar to the specified compound, has been explored. These compounds often serve as intermediates or final products in the creation of molecules with potential therapeutic applications (Williams et al., 2010).

Rearrangement in Organic Synthesis

Certain sulfonamides derived from amino acids like serine and threonine, which are structurally related to the compound , undergo interesting rearrangements to form pyrrolidin-3-ones. These types of reactions are significant in organic synthesis for the creation of complex molecules (Králová et al., 2019).

Development of CDK2 Inhibitors

Compounds with naphthyl and thienyl moieties, akin to the specified chemical, have been synthesized and studied for their potential as CDK2 inhibitors. This research is crucial in developing treatments for various cancers, as CDK2 is a target enzyme in cancer therapy (Abdel-Rahman et al., 2021).

Magnetic Anisotropy in Coordination Chemistry

In coordination chemistry, the study of cobalt(II)-sulfonamide complexes, where the ligands are structurally similar to the specified compound, has been conducted. These studies explore the magnetic anisotropy in relation to the coordination geometry, contributing to our understanding of magnetic materials (Wu et al., 2019).

Ligand Synthesis for Metal-Catalyzed Couplings

Ligands based on amide structures similar to the specified compound have been synthesized and used in copper-catalyzed coupling reactions. This research is significant in the field of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Ma et al., 2017).

Synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides

The synthesis of sulfonamides, including those similar to the specified compound, has been explored for their potential applications in medicinal chemistry and drug development (Rozentsveig et al., 2013).

PET Imaging Agents

Certain naphthalene-sulfonamides have been synthesized for use as PET imaging agents. This research is crucial in the development of diagnostic tools for various diseases (Wang et al., 2008).

Organocatalysis in Asymmetric Reactions

Organocatalysts containing pyrrolidine and sulfone moieties, structurally similar to the specified compound, have been used in asymmetric Michael reactions, which are important in producing chiral compounds for pharmaceuticals (Syu et al., 2010).

properties

IUPAC Name |

N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S2/c23-26(24,20-9-5-7-16-6-1-2-8-18(16)20)21-14-19(17-10-13-25-15-17)22-11-3-4-12-22/h1-2,5-10,13,15,19,21H,3-4,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKKHPFTWZAJRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)

![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)

![2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2415680.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)

![4-[6-(4-Methylphenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B2415688.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)